molecular formula C18H9ClO4 B14415469 11-Chloro-2,6-dihydroxytetracene-5,12-dione CAS No. 83352-52-7

11-Chloro-2,6-dihydroxytetracene-5,12-dione

Cat. No.: B14415469
CAS No.: 83352-52-7
M. Wt: 324.7 g/mol
InChI Key: FDPFLFKOYBSMJV-UHFFFAOYSA-N
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Description

11-Chloro-2,6-dihydroxytetracene-5,12-dione is a chemical compound belonging to the tetracenequinone family It is characterized by its tetracyclic structure with chlorine and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Chloro-2,6-dihydroxytetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the chlorination of tetracene-5,12-dione followed by hydroxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylation can be achieved using reagents like sodium hydroxide or hydrogen peroxide under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

11-Chloro-2,6-dihydroxytetracene-5,12-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted tetracene derivatives. These products have diverse applications in organic synthesis and materials science .

Scientific Research Applications

11-Chloro-2,6-dihydroxytetracene-5,12-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-Chloro-2,6-dihydroxytetracene-5,12-dione involves its interaction with biological macromolecules. It primarily targets DNA, intercalating between base pairs and disrupting the replication process. This leads to the inhibition of cancer cell proliferation. Additionally, it can induce apoptosis through the activation of caspase enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Chloro-2,6-dihydroxytetracene-5,12-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and hydroxyl groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .

Properties

CAS No.

83352-52-7

Molecular Formula

C18H9ClO4

Molecular Weight

324.7 g/mol

IUPAC Name

11-chloro-2,6-dihydroxytetracene-5,12-dione

InChI

InChI=1S/C18H9ClO4/c19-15-9-3-1-2-4-10(9)16(21)14-13(15)18(23)12-7-8(20)5-6-11(12)17(14)22/h1-7,20-21H

InChI Key

FDPFLFKOYBSMJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=C2Cl)C(=O)C4=C(C3=O)C=CC(=C4)O)O

Origin of Product

United States

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